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The table below summarizes the information found on Soraprazan and lists several other Potassium-

competitive Acid Blockers (P-CABs) for context.

Drug Name Status (as of 2024)
Key Available Pharmacokinetic/Pharmacodynamic
Data

Soraprazan Development discontinued

after Phase I/II trials [1] [2]

In vitro IC50: 0.13 µM (Gastric H+,K+-ATPase enzyme

preparation) [3].

Vonoprazan Approved and marketed in

multiple countries [1]

Detailed human PK/PD data available (e.g., Tmax, half-

life, AUC). Not tabled due to focus on Soraprazan.

Tegoprazan Approved and marketed in

several Asian and Latin
American countries [1]

Detailed human PK/PD data available (e.g.,

bioequivalence studies) [4].

Revaprazan Approved in South Korea
and India [1] [2]

Limited data from search results; noted to increase
intragastric pH to a maximum of 5 [2].

Fexuprazan Approved in South Korea [1] Detailed human PK data available (e.g., Cmax, Tmax,
AUC, t1/2 from bioequivalence studies) [5].

Keverprazan Approved in China [1] No specific PK data was found in the search results.
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Experimental Protocols from Cited Research

The data for Soraprazan's potency comes from a specific in vitro methodology. Here are the detailed

experimental protocols for the key types of studies cited.

1. In Vitro H+,K+-ATPase Enzyme Inhibition Assay (for Soraprazan IC50) [3]

Enzyme Preparation: Gastric H+,K+-ATPase was derived from hog gastric mucosa. The

mucosa was homogenized in a sucrose and PIPES/Tris buffer solution, followed by differential
and density gradient centrifugation to isolate the enzyme.

Inhibition Assay: The inhibitory effect of Soraprazan was measured by assessing its impact
on the enzyme's K+-stimulated ATPase activity.

IC50 Calculation: The concentration of Soraprazan that produced 50% inhibition of ATPase
activity (IC50) was determined to be 0.13 µM.

2. Clinical Pharmacokinetic and Bioequivalence Study (for Fexuprazan, as an example) [5]

Study Design: A randomized, single-dose, 2x2 crossover study was conducted in healthy
participants.

Participants: 24 subjects were enrolled and randomly assigned to one of two sequence
groups.

Dosing: Each subject received both the test (four 10 mg tablets) and reference (one 40 mg
tablet) formulation with a washout period between doses.

Blood Sampling: Blood samples were collected at pre-dose and multiple time points up to 48
hours post-dose.

Analysis: Plasma concentrations of Fexuprazan were determined using a validated ultra-
performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

Pharmacokinetic Evaluation: Key parameters like Cmax, AUClast, and Tmax were estimated
using non-compartmental analysis. Bioequivalence was concluded if the 90% confidence

intervals for the geometric mean ratios of Cmax and AUClast fell within the 80.00-125.00%
range.

Reasons for Limited Soraprazan Data and Development
Halt

The primary reason for the lack of extensive pharmacokinetic data on Soraprazan is that its clinical

development was halted. The search results indicate that development was stopped after Phase I or II clinical
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trials because its administration was associated with elevated liver transaminases, suggesting potential

hepatotoxicity [1] [2].

P-CAB Mechanism of Action and Binding Pathway

All P-CABs, including Soraprazan, share a common mechanism of action. The following diagram

illustrates the binding pathway of a P-CAB molecule to the gastric proton pump, based on structural studies

[6].

Start: P-CAB Administration

P-CAB is orally absorbed
(acid-stable, no enteric coating needed)

Drug accumulates in acidic
canaliculi of parietal cells

Binds to E2P state of H+,K+-ATPase
in luminal cavity

Competes with K+ ions
at K+-binding site

Reversible inhibition of
gastric acid secretion

Key Advantage:
Fast, potent, and prolonged acid control
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In summary, while Soraprazan was a potent P-CAB in vitro, its development was discontinued for safety

reasons. For robust pharmacokinetic comparisons, the currently approved P-CABs like Vonoprazan,

Tegoprazan, and Fexuprazan have more extensive, publicly available data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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